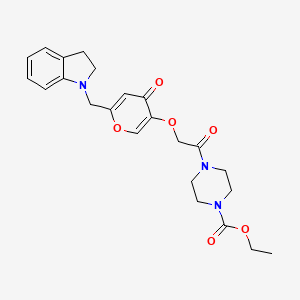

4-(2-((6-(indolin-1-ilmetil)-4-oxo-4H-piran-3-il)oxi)acetil)piperazina-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

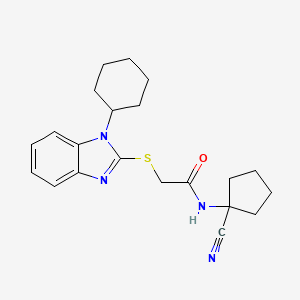

"Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" is a synthetic organic compound, notable for its unique structural complexity which bridges various functional groups. Its molecular architecture allows for diverse chemical interactions, making it significant in multiple scientific domains.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its varied functional groups provide sites for further chemical modifications, facilitating the design of novel compounds.

Biology

In biological research, it can act as a probe to study enzyme activity or cellular pathways, due to its ability to interact with multiple biomolecules.

Medicine

Medically, derivatives of this compound are explored for their potential pharmacological properties. They might possess anti-inflammatory, antimicrobial, or anticancer activities, depending on the functional modifications made.

Industry

In the industrial domain, it serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Monoacylglycerol lipase (MAGL) enzyme . MAGL plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The compound likely interacts with its target, the MAGL enzyme, by binding to its active site . This interaction could inhibit the enzyme’s activity, preventing the breakdown of 2-AG and leading to increased levels of this endocannabinoid in the body .

Biochemical Pathways

By inhibiting MAGL, the compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes . The increase in 2-AG levels could enhance the activation of cannabinoid receptors, influencing various downstream effects such as pain sensation, mood regulation, and memory .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in 2-AG levels and enhanced activation of cannabinoid receptors . This could lead to changes in pain sensation, mood, and memory among other physiological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step reaction process:

Formation of the Indolin-1-ylmethyl group: Indole derivatives react with formaldehyde under basic conditions.

Pyran-3-yl synthesis: Employing cyclization techniques, a 4-oxo-4H-pyran structure is formed from suitable precursors such as β-keto esters or α,β-unsaturated carbonyl compounds.

Coupling with Piperazine-1-carboxylate: This step involves nucleophilic substitution reactions, often facilitated by a base like triethylamine, linking the indole and pyran moieties with the piperazine backbone.

Industrial Production Methods

For industrial-scale synthesis, streamlined processes involving continuous flow chemistry may be employed. This often includes optimized catalysts, solvents, and reaction conditions to enhance yield and purity while minimizing waste and cost.

Análisis De Reacciones Químicas

Types of Reactions

"Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" participates in various reactions:

Oxidation: The indole ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Reduction: The keto group in the pyran ring can be selectively reduced using reducing agents like sodium borohydride.

Substitution: The ester group is susceptible to nucleophilic substitution, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid as a solvent, moderate temperatures.

Reduction: Sodium borohydride, methanol as solvent, low temperatures.

Substitution: Ammonia or amines, dichloromethane as solvent, room temperature.

Major Products Formed

Oxidation yields N-oxide derivatives.

Reduction yields hydroxy derivatives of the pyran ring.

Substitution forms amides from ester groups.

Comparación Con Compuestos Similares

Similar Compounds

Indolin-1-ylmethyl derivatives: Similar scaffolds with slight variations, impacting their chemical reactivity and biological activity.

4-oxo-4H-pyran derivatives: Structures sharing the pyran ring, but with different substituents, altering their properties.

Piperazine carboxylates: Variations in substituents on the piperazine ring, impacting their interaction with biological targets.

Uniqueness

The uniqueness of "ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" lies in its multifaceted structure, combining these diverse groups, providing a wide scope for reactivity and functionalization not seen in simpler compounds.

Hope this deep dive satisfies your curiosity! What's your next query?

Propiedades

IUPAC Name |

ethyl 4-[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-2-30-23(29)25-11-9-24(10-12-25)22(28)16-32-21-15-31-18(13-20(21)27)14-26-8-7-17-5-3-4-6-19(17)26/h3-6,13,15H,2,7-12,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQMGNXKJTYYTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)

![N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2463727.png)

![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)

![N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2463736.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)